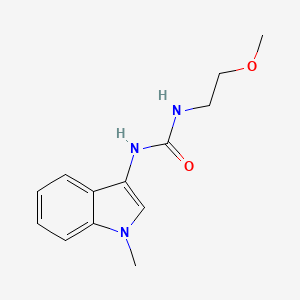

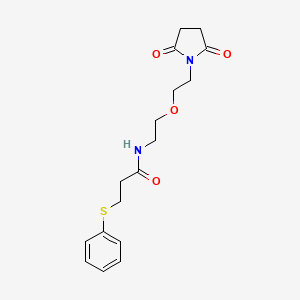

1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a critical role in a variety of cellular processes, including glycogen synthesis, cell differentiation, and apoptosis. In

科学的研究の応用

Solvatochromic Fluorescence Probes

The N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism with respect to its fluorescence properties, allowing the detection of analytes with high acceptor numbers such as alcohols and carboxylic acids, as well as the detection of analytes like fluoride ions which form strong hydrogen bonds with the amido hydrogen atom (Bohne, Ihmels, Waidelich, & Yihwa, 2005).

Enzymatic Acylation in Green Chemistry

1-β-Arabinofuranosyl uracil, 9-β-arabinofuranosyl adenosine, and related compounds were enzymatically acylated with hexanoic anhydride and vinyl esters by CALB lipase with excellent regioselectivity. Some esterifications were carried out in 2-methyltetrahydrofuran (MeTHF), highlighting its use as a green solvent for biocatalysed processes (Simeó, Sinisterra, & Alcántara, 2009).

Interaction with DNA

The interactions of certain Schiff bases containing N2O2 donor atoms with calf-thymus DNA were studied, indicating that these compounds bind to DNA in an intercalative mode. This highlights potential applications in understanding molecular interactions and designing DNA-targeted molecules (Ajloo et al., 2015).

Antitumor Activities

A compound characterized by single-crystal X-ray diffraction showed significant antitumor activity, opening avenues for further exploration of its therapeutic potential (Hu et al., 2018).

Novel Nonapoptotic Cell Death Inducers

Research on indole-based chalcones as inducers of methuosis, a novel type of nonapoptotic cell death, provides insights into new therapeutic strategies for cancer treatment. This approach could be particularly valuable for cancers resistant to conventional treatments (Robinson et al., 2012).

特性

IUPAC Name |

1-(2-methoxyethyl)-3-(1-methylindol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-16-9-11(10-5-3-4-6-12(10)16)15-13(17)14-7-8-18-2/h3-6,9H,7-8H2,1-2H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIANYABFVKNOJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2562264.png)

![4-Chloro-2-fluoro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2562267.png)

![6-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2562268.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2562269.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B2562271.png)

![3,4-Dihydro-1H-isochromen-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2562272.png)

![(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2562276.png)

![ethyl 4-{[(3-isopropoxypropyl)amino]carbonyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2562277.png)